

Application Note: Standardization of Sodium Thiosulfate Using Potassium Hydrogen Diiodate

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Compound of Interest

Compound Name: *Potassium hydrogen diiodate*

Cat. No.: *B081693*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) is a crucial reagent in analytical chemistry, primarily used as a titrant in iodometric titrations.^{[1][2]} Iodometry is an indirect titration method where an oxidizing agent is reacted with excess iodide ions to liberate iodine, which is then titrated with a standard sodium thiosulfate solution.^[3] However, sodium thiosulfate solutions are not stable over long periods and their concentration can change due to factors like bacterial action, acidity, and exposure to light. Therefore, for accurate and reliable analytical results, it is imperative to standardize the sodium thiosulfate solution periodically.

Potassium hydrogen diiodate, $\text{KH}(\text{IO}_3)_2$, is an excellent primary standard for this purpose.^{[4][5][6]} It is a stable, non-hygroscopic solid with a high purity and a large molar mass, which minimizes weighing errors.^{[4][6]} The standardization process is based on a redox reaction where a known amount of **potassium hydrogen diiodate** reacts with an excess of potassium iodide (KI) in an acidic medium to liberate a precise amount of iodine (I_2).^{[7][8]} This liberated iodine is then titrated with the sodium thiosulfate solution to a sharp endpoint, typically detected using a starch indicator.^{[9][10]}

Principle of Standardization

The standardization is a two-step iodometric process:

- Liberation of Iodine: A precisely weighed amount of the primary standard, **potassium hydrogen diiodate**, reacts with an excess of potassium iodide in an acidic solution (e.g., using sulfuric acid). The iodate ions (IO_3^-) from $\text{KH}(\text{IO}_3)_2$ oxidize the iodide ions (I^-) to form a stoichiometric amount of iodine (I_2). The solution turns a distinct yellow-brown color due to the formation of the triiodide ion (I_3^-), which is more soluble in water than I_2 .^[9]
- Titration with Thiosulfate: The liberated iodine is then immediately titrated with the sodium thiosulfate solution. The thiosulfate ions ($\text{S}_2\text{O}_3^{2-}$) reduce the iodine back to iodide ions, causing the yellow-brown color to fade. When the solution becomes pale yellow, a starch indicator is added, forming a deep blue-black complex with the remaining iodine.^{[10][11]} The titration is continued dropwise until the blue-black color disappears, indicating that all the iodine has been consumed. This is the endpoint of the titration.^{[9][10]}

Governing Chemical Reactions:

- Iodine Liberation: $\text{IO}_3^- + 5\text{I}^- + 6\text{H}^+ \rightarrow 3\text{I}_2 + 3\text{H}_2\text{O}$ ^[9] (Note: For $\text{KH}(\text{IO}_3)_2$, the overall reaction involves the diiodate ion) $\text{KH}(\text{IO}_3)_2 + 10\text{KI} + 11\text{H}^+ \rightarrow 11\text{K}^+ + 6\text{I}_2 + 6\text{H}_2\text{O}$ A more direct representation involving the iodate from $\text{KH}(\text{IO}_3)_2$ is: $2\text{IO}_3^- + 10\text{I}^- + 12\text{H}^+ \rightarrow 6\text{I}_2 + 6\text{H}_2\text{O}$
- Titration Reaction: $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$ ^[10]

From the stoichiometry, 1 mole of $\text{KH}(\text{IO}_3)_2$ ultimately reacts with 12 moles of $\text{Na}_2\text{S}_2\text{O}_3$. However, it is often simpler to calculate based on the liberated iodine. One mole of KIO_3 liberates 3 moles of I_2 , which then react with 6 moles of $\text{Na}_2\text{S}_2\text{O}_3$.^[1]

Experimental Protocols

Preparation of 0.01 M Potassium Hydrogen Diiodate (Primary Standard)

Materials:

- **Potassium hydrogen diiodate** [$\text{KH}(\text{IO}_3)_2$], analytical reagent grade
- Deionized water
- 100 mL volumetric flask

- Analytical balance

Procedure:

- Dry the **potassium hydrogen diiodate** at 105°C for 1-2 hours and cool in a desiccator.[\[5\]](#)
- Accurately weigh approximately 0.3899 g of the dried $\text{KH}(\text{IO}_3)_2$ using an analytical balance.
[\[4\]](#)
- Carefully transfer the weighed solid into a 100 mL volumetric flask.
- Add approximately 50 mL of deionized water and swirl gently to dissolve the solid completely.
- Once dissolved, dilute the solution to the 100 mL mark with deionized water.
- Stopper the flask and invert it several times to ensure a homogeneous solution.

Preparation of ~0.1 M Sodium Thiosulfate Solution

Materials:

- Sodium thiosulfate pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$)
- Deionized water (freshly boiled and cooled)
- Sodium carbonate (Na_2CO_3), anhydrous
- 1000 mL volumetric flask
- Analytical balance

Procedure:

- Weigh approximately 24.8 g of sodium thiosulfate pentahydrate.[\[2\]\[7\]](#)
- Transfer the solid to a 1000 mL volumetric flask.
- Add approximately 0.2 g of sodium carbonate to act as a stabilizer.[\[2\]](#)

- Add 800 mL of freshly boiled and cooled deionized water and swirl until the solid is completely dissolved.[7]
- Dilute to the 1000 mL mark with the boiled deionized water.
- Mix the solution thoroughly. It is recommended to let the solution stand for 24 hours before standardization.

Preparation of Starch Indicator Solution (1%)

Materials:

- Soluble starch
- Deionized water

Procedure:

- Make a paste by triturating 1 g of soluble starch with about 5 mL of deionized water.[7]
- Bring 100 mL of deionized water to a boil in a separate beaker.
- Pour the starch paste into the boiling water with continuous stirring.[7]
- Boil for another minute until the solution becomes clear or opalescent.
- Allow the solution to cool. This solution should be prepared fresh daily as it deteriorates quickly.[9]

Standardization Titration Procedure

Materials & Equipment:

- Prepared 0.01 M $\text{KH}(\text{IO}_3)_2$ solution
- Prepared ~0.1 M $\text{Na}_2\text{S}_2\text{O}_3$ solution
- Potassium iodide (KI), solid

- Dilute sulfuric acid (e.g., 1 M H_2SO_4)
- Starch indicator solution
- 25 mL pipette
- 50 mL burette
- 250 mL Erlenmeyer flasks (x3)
- Graduated cylinders

Procedure:

- Rinse and fill the 50 mL burette with the ~0.1 M sodium thiosulfate solution, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.
- Using a pipette, accurately transfer 25.00 mL of the standard 0.01 M **potassium hydrogen diiodate** solution into a 250 mL Erlenmeyer flask.
- Add approximately 2 g of solid potassium iodide and 5 mL of 1 M sulfuric acid to the flask.^[7] ^[12] Swirl gently to dissolve the KI. The solution will turn a dark yellow-brown.
- Immediately begin titrating with the sodium thiosulfate solution, swirling the flask continuously.^[5]
- Continue the titration until the dark yellow-brown color fades to a pale yellow.^[9]^[10]
- Add 1-2 mL of the freshly prepared starch indicator solution. The solution will turn a deep blue-black color.^[9]^[11]
- Continue adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.^[10]
- Record the final burette reading.
- Repeat the titration at least two more times with fresh aliquots of the $\text{KH}(\text{IO}_3)_2$ solution. The volumes of titrant used should agree to within 0.1 mL.^[9]

Data Presentation and Calculations

Example Titration Data

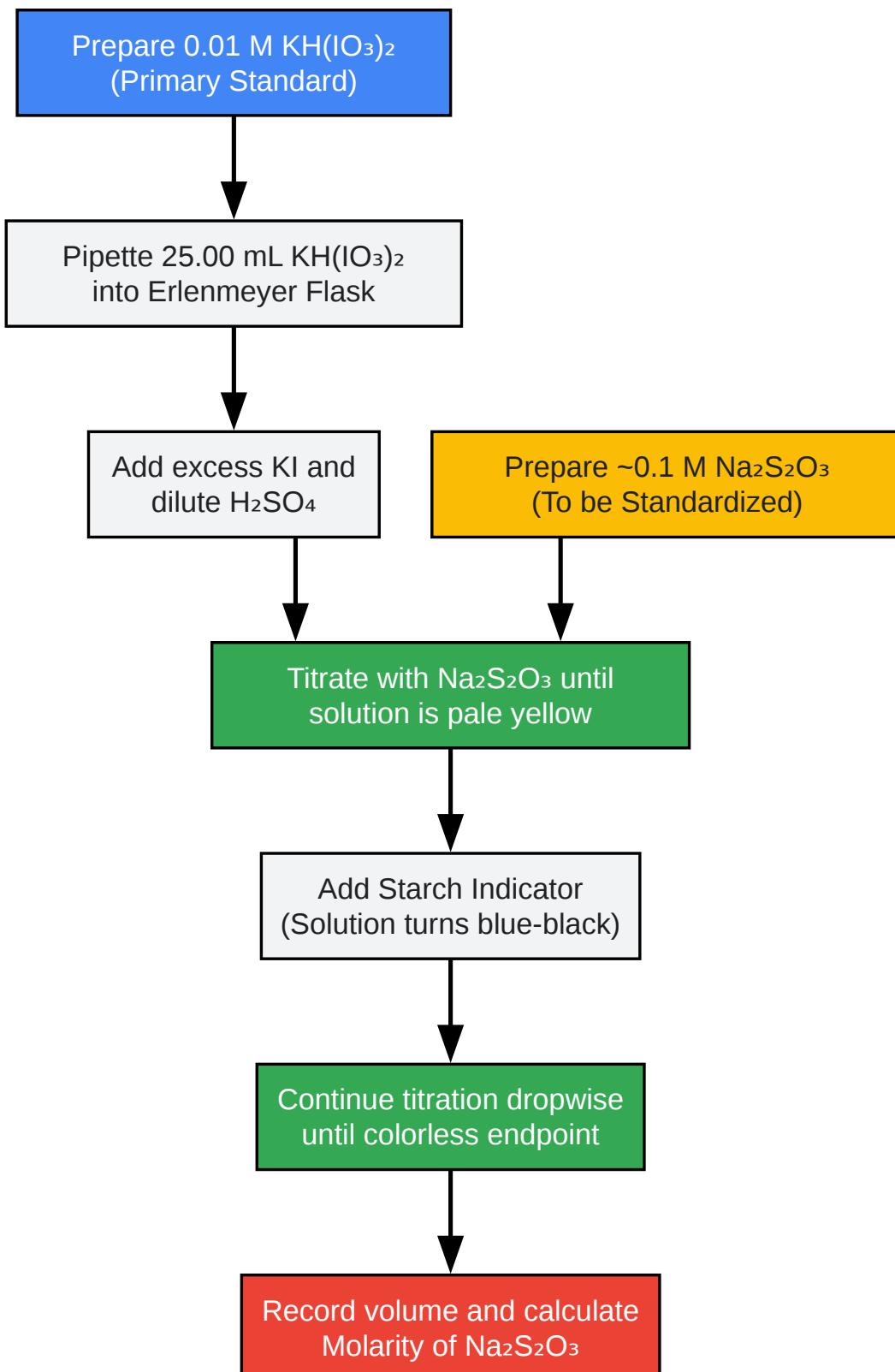
| Trial | Mass of KH(IO ₃) ₂ (g) in 100mL | Volume of KH(IO ₃) ₂ (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na ₂ S ₂ O ₃ (mL) |
|-------|--|--|------------------------------|----------------------------|--|
| 1 | 0.3899 | 25.00 | 0.10 | 24.15 | 24.05 |
| 2 | 0.3899 | 25.00 | 0.25 | 24.32 | 24.07 |
| 3 | 0.3899 | 25.00 | 0.15 | 24.23 | 24.08 |

Calculation of Sodium Thiosulfate Molarity

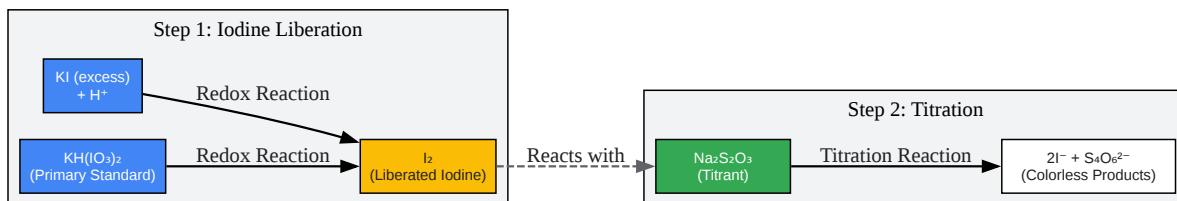
- Calculate the molarity of the KH(IO₃)₂ solution:
 - Molar Mass of KH(IO₃)₂ = 389.91 g/mol [4]
 - Molarity = (Mass of KH(IO₃)₂) / (Molar Mass × Volume in L)
 - Molarity = (0.3899 g) / (389.91 g/mol × 0.100 L) = 0.0100 M
- Calculate the moles of I₂ liberated:
 - From the reaction 2IO₃⁻ + 10I⁻ + 12H⁺ → 6I₂ + 6H₂O, 1 mole of KH(IO₃)₂ (which contains 2 moles of IO₃⁻) produces 6 moles of I₂.
 - Moles of KH(IO₃)₂ in 25 mL = 0.0100 mol/L × 0.02500 L = 0.000250 moles
 - Moles of I₂ = Moles of KH(IO₃)₂ × 6 = 0.000250 × 6 = 0.00150 moles
- Calculate the molarity of the Na₂S₂O₃ solution:
 - From the reaction I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻, 1 mole of I₂ reacts with 2 moles of S₂O₃²⁻.
 - Moles of Na₂S₂O₃ = Moles of I₂ × 2 = 0.00150 × 2 = 0.00300 moles

- Molarity of $\text{Na}_2\text{S}_2\text{O}_3$ = Moles of $\text{Na}_2\text{S}_2\text{O}_3$ / Average Volume of $\text{Na}_2\text{S}_2\text{O}_3$ in L
- Average Volume = $(24.05 + 24.07 + 24.08) / 3 = 24.07 \text{ mL} = 0.02407 \text{ L}$
- Molarity of $\text{Na}_2\text{S}_2\text{O}_3$ = $0.00300 \text{ moles} / 0.02407 \text{ L} = 0.1246 \text{ M}$

Visualizations

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Caption: Workflow for the standardization of sodium thiosulfate.

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Caption: Chemical reaction pathway for the iodometric titration.

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